molecular formula C11H11NO B1305960 [3-(1H-Pyrrol-1-yl)phenyl]methanol CAS No. 83140-94-7

[3-(1H-Pyrrol-1-yl)phenyl]methanol

Cat. No.: B1305960
CAS No.: 83140-94-7
M. Wt: 173.21 g/mol
InChI Key: QQXDXYAGEXWXQU-UHFFFAOYSA-N
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Description

[3-(1H-Pyrrol-1-yl)phenyl]methanol is an organic compound with the molecular formula C11H11NO It is characterized by a pyrrole ring attached to a phenyl group, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-Pyrrol-1-yl)phenyl]methanol typically involves the reaction of pyrrole with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by the reduction of the resulting intermediate with a reducing agent like sodium borohydride . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

[3-(1H-Pyrrol-1-yl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

[3-(1H-Pyrrol-1-yl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(1H-Pyrrol-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(1H-Pyrrol-1-yl)phenyl]methanol lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the pyrrole ring can influence the compound’s electronic properties and its interaction with biological targets .

Properties

IUPAC Name

(3-pyrrol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXDXYAGEXWXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380161
Record name [3-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83140-94-7
Record name 3-(1H-Pyrrol-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83140-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 4.8 grams of lithium aluminum hydride in 150 ml of dry diethyl ether was added dropwise 23.2 grams (0.108 mole) of ethyl 3-(pyrrol-1-yl)benzoate in 160 ml of dry diethyl ether. The complete addition required 45 minutes. After this time the reaction mixture was heated under reflux for 45 minutes then allowed to cool to ambient temperature where it stood for 16 hours. The excess lithium aluminum hydride was decomposed by the careful addition of 20 ml of 50% (v/v) water-tetrahydrofuran. The addition required 20 minutes as the reaction mixture temperature was kept below 25° C. The reaction mixture was poured into 300 ml of water and the diethyl ether layer separated. The aqueous layer was extracted with three portions of 200 ml each of diethyl ether. The combined ether layers were washed with water and dried with magnesium sulfate. The mixture was filtered and the filtrate concentrated under reduced pressure to give 20.9 grams of 3-(pyrrol- 1-yl)phenylmethanol; mp 64°-67° C. The ir spectrum was consistent with the proposed structure.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

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